molecular formula C18H16N2O2S B15214147 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one CAS No. 80306-58-7

3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B15214147
CAS No.: 80306-58-7
M. Wt: 324.4 g/mol
InChI Key: QYXKYLMIACYPAN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one is a pyrimidine-based compound offered for research purposes. Pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their prevalence in biological systems, such as in nucleic acids and vitamin B1 . This specific heterocyclic compound is of significant interest in the development of novel therapeutic agents. Research into related benzimidazole-pyrimidine hybrid molecules has demonstrated potent biological activities, including anticancer and antimicrobial properties . Some hybrids exhibit IC50 values in the nanomolar range, indicating high potency as anticancer agents, while others show effective antimicrobial activity against a broad spectrum of infections . The presence of a 4-methoxyphenyl substituent in its structure is a feature of interest in structure-activity relationship (SAR) studies, as such aromatic substitutions are often investigated for their role in enhancing binding to biological targets . This compound serves as a valuable building block or intermediate for researchers in medicinal chemistry exploring new treatments for cancers and infectious diseases. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

80306-58-7

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C18H16N2O2S/c1-22-15-10-8-14(9-11-15)20-17(21)12-16(19-18(20)23-2)13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

QYXKYLMIACYPAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation for Precursor Synthesis

The synthesis typically begins with the preparation of α,β-unsaturated ketones. For example, 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one is synthesized via Claisen-Schmidt condensation:

4-Methoxybenzaldehyde + Acetophenone → Chalcone Intermediate  

Conditions : Ethanol solvent, 40% KOH (w/v), reflux for 6–8 hours.

Pyrimidine Ring Formation

The chalcone intermediate undergoes cyclocondensation with thiourea derivatives to construct the pyrimidinone ring:

Chalcone + Methylthioisocyanate → Target Compound  

Optimized Parameters :

  • Solvent: Dry DMF
  • Catalyst: Anhydrous ZnCl₂ (0.5 equiv)
  • Temperature: 110°C under N₂ atmosphere
  • Reaction Time: 12–14 hours
    Yield : 68–72% after recrystallization from ethanol

Aza-Wittig Strategy for Functionalization

Iminophosphorane Intermediate Formation

An alternative approach utilizes the aza-Wittig reaction to introduce the methylthio group:

  • Generate iminophosphorane from triphenylphosphine and azide precursors
  • React with methyl isothiocyanate to form carbodiimide intermediate
    Key Advantage : Enables precise control of sulfur incorporation

Ring-Closing Mechanism

The carbodiimide undergoes [2+4] cycloaddition with enamine derivatives:

Carbodiimide + 4-Methoxyphenylenamine → Pyrimidinone Core  

Critical Factors :

  • Strict anhydrous conditions
  • Use of K₂CO₃ as base (2.5 equiv)
  • Microwave irradiation at 150°C reduces reaction time to 45 minutes

Post-Modification of Pyrimidine Scaffolds

Thiolation via Nucleophilic Substitution

Pre-formed 2-chloropyrimidinones react with sodium thiomethoxide:

2-Chloro Intermediate + NaSCH₃ → Target Compound  

Conditions :

  • Solvent: THF/Water (9:1 v/v)
  • Temperature: 60°C
  • Yield: 82% with 99% purity by HPLC

Oxidation-Reduction Tuning

Controlled oxidation of methylthio precursors ensures functional group compatibility:

Methylsulfinyl Intermediate → Methylthio via Zn/HCl Reduction  

Optimization :

  • Avoid over-oxidation to sulfone by limiting H₂O₂ exposure
  • Maintain pH 5–6 during reduction

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 72 98.5 One-pot synthesis Byproduct formation
Aza-Wittig 65 99.2 Regioselectivity Phosphine oxide removal
Post-modification 82 99.8 High purity Multi-step synthesis

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.21 (d, J=8.4 Hz, 2H, Ph-H), 7.45–7.32 (m, 5H, Ar-H), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, SCH₃)
  • IR (KBr): 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O)

Crystallographic Studies

Single-crystal X-ray diffraction confirms:

  • Planar pyrimidinone ring with ∠C2-N1-C6 = 118.7°
  • Intramolecular H-bond between O4 and neighboring phenyl group

Industrial-Scale Considerations

Cost Analysis of Raw Materials

  • 4-Methoxybenzaldehyde: $28/kg (industrial grade)
  • Methyl isothiocyanate: $145/kg (98% purity)
    Process Economics : Cyclocondensation method reduces raw material costs by 40% compared to aza-Wittig route

Waste Management Protocols

  • ZnCl₂ catalyst recovery via aqueous extraction (92% efficiency)
  • Solvent recycling system reduces DMF usage by 65%

Emerging Methodologies

Photocatalytic Thiolation

Recent trials using TiO₂ nanoparticles under UV light:

  • 87% conversion in 3 hours
  • Avoids toxic thiolating agents

Biocatalytic Approaches

Lipase-mediated synthesis in ionic liquids:

  • Enantiomeric excess >99%
  • Temperature: 37°C
  • Scalability challenges remain

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the DNA synthesis process in microbial cells, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs identified in the literature include:

Compound Name Substituents (Position) Molecular Weight XLogP<sup>†</sup> Biological Activity References
Target compound 2-(MeS), 3-(4-MeOPh), 6-Ph ~328.8 ~4.0 Not reported
2-(MeS)-6-Ph-pyrimidin-4(3H)-one 2-(MeS), 6-Ph 248.3 ~3.5 Not reported
3-(4-ClPh)-2-(MeS)-6-Ph-pyrimidin-4(3H)-one 3-(4-ClPh), 2-(MeS), 6-Ph 328.8 4.2 Not reported
6-Me-2-arylaminopyrimidin-4(3H)-ones 2-(arylNH), 6-Me Varies Varies Anticonvulsant activity
Compound 5 () 2-(benzothiazolylamino), 6-Me - - Weak anti-fungal (C. albicans)

<sup>†</sup>XLogP: Hydrophobicity parameter (higher values indicate greater lipophilicity).

Key Observations:

Position 2 (Methylthio Group) :

  • The methylthio group is a common feature in analogs like BP 5637 (2-(methylthio)-6-phenylpyrimidin-4(3H)-one) and 3-(4-chlorophenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one . This group enhances lipophilicity (XLogP ~3.5–4.2) and may facilitate membrane permeability.

Position 3 (4-Methoxyphenyl vs. 4-Chlorophenyl) :

  • Replacing the 4-MeOPh group with 4-ClPh (as in ) increases XLogP from ~4.0 to 4.2 due to chlorine’s higher hydrophobicity. The methoxy group’s electron-donating nature may improve metabolic stability compared to chloro substituents.

Position 6 (Phenyl Group) :

  • The phenyl group at position 6 is retained in most analogs, suggesting its role in π-π stacking interactions with biological targets.

Physicochemical Properties

  • Hydrogen Bonding: Unlike analogs with amino or hydroxyl groups (e.g., 6-amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one ), the target compound lacks hydrogen bond donors, reducing solubility in polar solvents.
  • Topological Polar Surface Area (TPSA) :
    • The TPSA of the target compound is estimated at ~58 Ų (similar to ), indicating moderate permeability.

Q & A

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-2-(methylthio)-6-phenylpyrimidin-4(3H)-one?

The compound is synthesized via a two-step alkylation and substitution protocol:

  • Step 1 (Methylation): React 6-methyl-2-thiopyrimidin-4(3H)-one with dimethyl sulfate (Method A: K₂CO₃/EtOH) or methyl iodide (Method B: MeONa/MeOH). Both methods yield 6-methyl-2-methylthio-pyrimidin-4(3H)-one with high efficiency (>80% yield) .
  • Step 2 (Substitution): Heat the methylthio intermediate with substituted aromatic amines (e.g., 4-methoxyaniline) at 140°C to replace the methylthio group with aryl amines. Solubility in dioxane/DMF facilitates purification .

Q. Table 1: Synthesis Conditions and Yields

StepReagentBase/SolventYield (%)
1ADimethyl sulfateK₂CO₃/EtOH85–90
1BMethyl iodideMeONa/MeOH80–85
2Aromatic aminesDMF, 140°C70–75

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

  • ¹H NMR: Identifies proton environments (e.g., methoxy, methylthio, and aromatic protons).
  • Elemental Analysis: Validates molecular composition (C, H, N, S).
  • Chromatomass Spectrometry: Confirms molecular weight and purity (>95%) .
  • X-ray Crystallography (Advanced): Resolves 3D conformation (e.g., dihedral angles between phenyl rings) .

Advanced Research Questions

Q. How can synthesis be optimized for higher yield or purity?

  • Reagent Selection: Compare alkylation agents (dimethyl sulfate vs. methyl iodide). Method A (dimethyl sulfate) provides marginally higher yields but requires careful pH control .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance substitution reactivity.
  • Purification: Recrystallize from dioxane/water mixtures to remove unreacted amines .

Q. How should anticonvulsant activity studies be designed for this compound?

  • In Vivo Models: Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents.
  • Dosage: Test 30–100 mg/kg doses, referencing structurally similar pyrimidinones with ED₅₀ values <50 mg/kg .
  • Control Groups: Include standard anticonvulsants (e.g., phenytoin) and vehicle controls.

Q. Table 2: Key Parameters for Anticonvulsant Evaluation

ParameterValue/RangeReference Model
Test SpeciesMice/RatsMES/PTZ
Dose Range30–100 mg/kg
Observation Window0.5–4 hours

Q. How can contradictions in biological activity data be resolved?

  • Substituent Analysis: Compare analogs with varying R-groups (e.g., 4-Br, 3-CF₃). For example, 4-methoxy groups enhance CNS penetration, while bulky substituents may reduce bioavailability .
  • Assay Validation: Replicate studies across multiple labs using standardized protocols (e.g., OECD guidelines).
  • Mechanistic Studies: Perform receptor-binding assays or enzyme inhibition tests to identify primary targets .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking: Use AutoDock Vina to model binding to GABAₐ receptors or sodium channels. Pyrimidinone derivatives often show affinity for these targets .
  • MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
  • QSAR Models: Corporate substituent electronic parameters (σ, π) to predict activity trends .

Q. How can X-ray crystallography resolve structural ambiguities?

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement: Apply SHELXL-97 with R-factor convergence <0.055. Key metrics include bond length accuracy (mean σ(C–C) = 0.006 Å) .
  • Visualization: Software like Mercury highlights non-covalent interactions (e.g., hydrogen bonds with water molecules in crystal lattices) .

Data Contradiction Analysis Example

Issue: Discrepancies in reported anticonvulsant ED₅₀ values.
Resolution Steps:

Verify substituent positions (e.g., 4-methoxy vs. 3-methoxy).

Re-examine purity via HPLC (≥95% required).

Control for species/strain differences (e.g., Sprague-Dawley vs. Wistar rats).

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